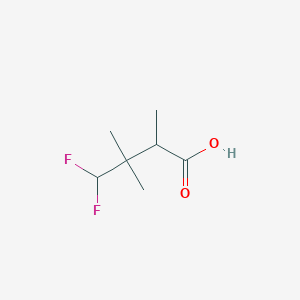
8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone is a useful research compound. Its molecular formula is C10H5F3N2O3 and its molecular weight is 258.156. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nitrosyliron Complexes
Nitrosyliron complexes containing 8-quinolinolate or its derivatives have been studied for their potential applications in catalysis and materials science. The research by Miki et al. (1982) explored the synthesis and properties of these complexes, characterized by IR, Mossbauer, and magnetic measurements, indicating their unique electronic and magnetic properties that could be exploited in various scientific applications (Miki et al., 1982).
Reaction with Nitrogen Monoxide
The study by Maejima et al. (1990) focused on the reaction of cobalt complexes with nitrogen monoxide, leading to the formation of nitrato complexes. This research provides insights into the disproportionation of nitrogen monoxide induced by cobalt complexes, which might find applications in environmental chemistry and catalysis (Maejima et al., 1990).
Biological Evaluation of Quinoxalinones
A series of quinoxalinones were synthesized and evaluated for their antibacterial, antifungal, antimycobacterial, anticancer, and anti-HIV activities. Compounds exhibited significant inhibition activity against various strains, indicating the potential of these compounds in the development of new therapeutics (Sanna et al., 1999).
Schiff Bases and Fluorescent Properties
Trávníček et al. (2014) synthesized a series of Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone and explored their fluorescent properties. The study highlights the potential applications of these compounds in fluorescent probes and materials science (Trávníček et al., 2014).
Heterometallic Complexes
Research by Hossain et al. (2014) on S-shaped decanuclear heterometallic [Ni8Ln2] complexes provides valuable insights into the design of magnetic materials. These complexes, featuring a unique architecture and magnetic properties, could be useful in developing new magnetic and electronic devices (Hossain et al., 2014).
Nitro Heteroaromatic Anions
The ambident reactivity of nitro heteroaromatic anions has been explored by Murashima et al. (1996), highlighting the versatility of these compounds in synthetic chemistry. This work contributes to the understanding of the reactivity patterns of nitro heteroaromatic compounds, potentially useful in the synthesis of novel organic molecules (Murashima et al., 1996).
Eigenschaften
IUPAC Name |
8-nitro-6-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)5-3-6-8(16)1-2-14-9(6)7(4-5)15(17)18/h1-4H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPBOSDUAAGUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
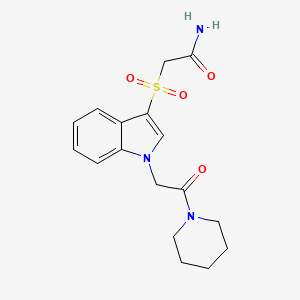
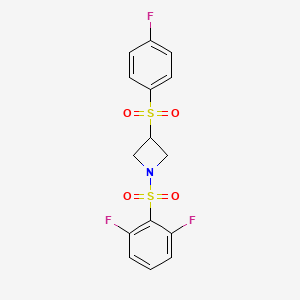
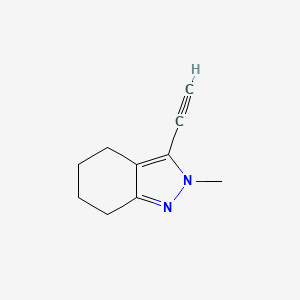

![1-(3-(methylthio)phenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2867283.png)
![4-benzyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2867284.png)
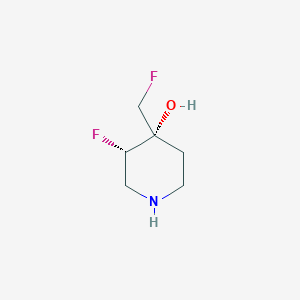
![1-methyl-N~6~-(4-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867288.png)
![2-(2,4-dichlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2867289.png)
![Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2867290.png)
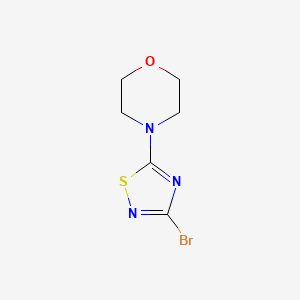
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid](/img/structure/B2867293.png)

